molecular formula C22H29N3O2 B11580556 1-(2-imino-3-pentyl-2,3-dihydro-1H-benzimidazol-1-yl)-3-(4-methylphenoxy)propan-2-ol

1-(2-imino-3-pentyl-2,3-dihydro-1H-benzimidazol-1-yl)-3-(4-methylphenoxy)propan-2-ol

Cat. No.: B11580556
M. Wt: 367.5 g/mol
InChI Key: MWKWBNGVIQYQER-UHFFFAOYSA-N
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Description

1-(2-imino-3-pentyl-2,3-dihydro-1H-benzimidazol-1-yl)-3-(4-methylphenoxy)propan-2-ol is a synthetic organic compound that belongs to the class of benzimidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-imino-3-pentyl-2,3-dihydro-1H-benzimidazol-1-yl)-3-(4-methylphenoxy)propan-2-ol typically involves multi-step organic reactions. The starting materials might include benzimidazole derivatives, alkyl halides, and phenoxy compounds. Common reaction conditions include:

    Solvents: Organic solvents like dichloromethane, ethanol, or acetonitrile.

    Catalysts: Acid or base catalysts such as hydrochloric acid or sodium hydroxide.

    Temperature: Reactions are often carried out at elevated temperatures (50-100°C).

Industrial Production Methods

Industrial production methods would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This might include continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2-imino-3-pentyl-2,3-dihydro-1H-benzimidazol-1-yl)-3-(4-methylphenoxy)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction of imino groups to amines using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions with halides or other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Organic solvents like ethanol, methanol, or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while reduction could produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-imino-3-pentyl-2,3-dihydro-1H-benzimidazol-1-yl)-3-(4-methylphenoxy)propan-2-ol involves its interaction with specific molecular targets and pathways. This might include binding to enzymes or receptors, leading to modulation of biological processes. Detailed studies are required to elucidate the exact mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds with similar benzimidazole structures.

    Phenoxy Compounds: Compounds containing phenoxy groups.

Uniqueness

1-(2-imino-3-pentyl-2,3-dihydro-1H-benzimidazol-1-yl)-3-(4-methylphenoxy)propan-2-ol is unique due to its specific combination of functional groups, which might confer distinct biological and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C22H29N3O2

Molecular Weight

367.5 g/mol

IUPAC Name

1-(2-imino-3-pentylbenzimidazol-1-yl)-3-(4-methylphenoxy)propan-2-ol

InChI

InChI=1S/C22H29N3O2/c1-3-4-7-14-24-20-8-5-6-9-21(20)25(22(24)23)15-18(26)16-27-19-12-10-17(2)11-13-19/h5-6,8-13,18,23,26H,3-4,7,14-16H2,1-2H3

InChI Key

MWKWBNGVIQYQER-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C2=CC=CC=C2N(C1=N)CC(COC3=CC=C(C=C3)C)O

Origin of Product

United States

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